(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
Description
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid (CAS: 102691-93-0) is a chiral carboxylic acid characterized by a methoxy group and a 1-naphthyl substituent on the α-carbon of the propionic acid backbone. This compound is synthesized via stereospecific conversion of diol intermediates, as demonstrated by its preparation from (S)-(−)-45 diol . Its enantiopure form (>990% purity by HPLC) is widely used as a chiral auxiliary in enantiomer resolution and absolute configuration determination via advanced methods like X-ray crystallography and the Mosher method . Applications include the synthesis of insect pheromones, such as single-enantiomer 2-methyl-4-heptanol for Metamasius hemipterus , and as a high-performance liquid chromatography (HPLC) derivatization agent for enantiomeric excess (ee) analysis .
Properties
IUPAC Name |
(2S)-2-methoxy-2-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMPILNFZOQSZ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC2=CC=CC=C21)(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431475 | |
| Record name | (2S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102691-93-0 | |
| Record name | 2-Methoxy-2-(1-naphthyl)propionic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102691930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHOXY-2-(1-NAPHTHYL)PROPIONIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68SLX52TK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Asymmetric Synthesis via Chiral Catalysis
Asymmetric catalysis represents a direct route to enantiomerically enriched MαNP acid. The Friedel-Crafts acylation, adapted from naproxen synthesis methodologies , involves reacting 1-chloro-2-methoxy-naphthalene with propionyl chloride in methylene chloride under aluminum trichloride catalysis. This step forms a ketone intermediate, which undergoes stereoselective reduction or oxidation to establish the chiral center.
Key Reaction Conditions :
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Catalyst : Chiral rhodium complexes with BINAP ligands induce enantioselectivity during hydrogenation of α,β-unsaturated ketones, achieving >98% enantiomeric excess (ee) .
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Solvent : Methylene chloride ensures optimal electrophilic aromatic substitution kinetics .
Data Table: Asymmetric Hydrogenation Parameters
| Parameter | Value/Range | Impact on ee/Yield |
|---|---|---|
| H₂ Pressure | 50–100 psi | Higher pressure improves ee |
| Catalyst Loading | 1–5 mol% | Lower loading reduces cost |
| Reaction Time | 12–24 hours | Longer durations increase yield |
Resolution of Racemic Mixtures
Racemic MαNP acid can be resolved via diastereomeric salt formation. (R)-1-Phenylethylamine is commonly used to selectively crystallize the (S)-enantiomer from a racemic solution in ethanol.
Procedure :
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Salt Formation : Racemic MαNP acid is treated with (R)-1-phenylethylamine in ethanol at 60°C.
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Crystallization : Cooling to 4°C induces preferential crystallization of the (S)-enantiomer salt.
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Acid Liberation : The salt is hydrolyzed with dilute HCl to recover (S)-MαNP acid .
Performance Metrics :
Enzymatic Kinetic Resolution
Lipases such as Candida antarctica lipase B (CAL-B) catalyze the enantioselective hydrolysis of racemic MαNP esters.
Process Overview :
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Esterification : Racemic MαNP acid is converted to its methyl ester using methanol and sulfuric acid.
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Enzymatic Hydrolysis : CAL-B selectively hydrolyzes the (R)-ester, leaving the (S)-ester intact.
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Separation : The (S)-ester is isolated via column chromatography and hydrolyzed to the acid .
Optimization Insights :
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Solvent : tert-Butyl methyl ether enhances enzyme activity.
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Temperature : 37°C balances reaction rate and enzyme stability.
Data Table: Enzymatic Resolution Efficiency
| Enzyme | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| CAL-B | Methyl ester | 95 | 65 |
| Pseudomonas fluorescens | Ethyl ester | 90 | 60 |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and minimal waste. A patented integrated process combines methylation, chlorination, and Friedel-Crafts acylation in a single reactor:
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Methylation : β-Naphthol is methylated with methyl sulfate in methylene chloride.
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Chlorination : In situ chlorination with sulfuryl chloride yields 1-chloro-2-methoxy-naphthalene.
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Friedel-Crafts Acylation : Propionyl chloride and AlCl₃ generate the ketone intermediate.
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Oxidation : Jones oxidation converts the ketone to the carboxylic acid.
Advantages :
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Solvent Reuse : Methylene chloride is recycled, reducing environmental impact.
Stereochemical Analysis and Validation
Post-synthesis, chiral HPLC (Chiralpak® IA column, hexane:isopropanol 90:10) confirms ee, while ¹H/¹³C NMR verifies structural integrity. Intramolecular hydrogen bonding between the methoxy oxygen and naphthyl C–H stabilizes the (S)-configuration, as evidenced by NOE correlations .
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction: The naphthyl group can be reduced to form dihydronaphthyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde, while reduction can produce dihydronaphthalene derivatives.
Scientific Research Applications
Chemical Properties and Structure
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid has the molecular formula and a molecular weight of 230.26 g/mol. The compound features a methoxy group and a naphthyl group attached to a propionic acid backbone, contributing to its chiral nature. Its specific optical rotation is approximately +100° (C=1, MeOH) and it has a melting point range of 108°C to 112°C .
Chiral Derivatizing Agent
One of the primary applications of this compound is as a chiral derivatizing agent . It is utilized in determining the absolute configuration of various compounds through techniques such as NMR spectroscopy and chromatography. For instance, it has been effectively employed in the resolution of racemic mixtures, including β-ionol and 2-methyl-4-octanol, allowing for the isolation of single-enantiomer biofunctional molecules .
Enzyme Mechanism Studies
In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions . Its chiral center allows researchers to investigate how different stereoisomers interact with enzymes, providing insights into enzyme specificity and catalytic mechanisms .
Pharmaceutical Development
This compound is investigated for its potential therapeutic effects, particularly as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to modulate biological activity through stereochemistry makes it valuable in drug design .
Industrial Applications
In industrial chemistry, this compound is used in the production of chiral intermediates and fine chemicals. Its role as a building block in organic synthesis facilitates the creation of complex molecules with specific stereochemical configurations needed for various applications .
Case Study 1: Resolution of Racemic β-Ionol
In a study published in Bioscience, Biotechnology, and Biochemistry, researchers successfully resolved racemic β-ionol using (S)-(+)-MαNP acid. The study utilized 2D NMR analyses to elucidate the stereochemistry of the resulting esters, demonstrating how this compound can facilitate the synthesis of single-enantiomer bioactive molecules .
Case Study 2: Enzyme Interaction Studies
Another significant application was reported in enzyme kinetics research where this compound was used to probe enzyme-substrate interactions. The findings indicated that modifications at the chiral center could significantly alter binding affinities, providing insights into enzyme selectivity mechanisms .
Mechanism of Action
The mechanism of action of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid involves its interaction with molecular targets through its chiral center. This interaction can influence the activity of enzymes or receptors, leading to specific biological effects. The methoxy and naphthyl groups play a crucial role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Enantiomeric Pair
Functional Group Variants
3-(2-Furyl)acrylic Acid :
- Replaces naphthyl with furan; lacks methoxy group.
- Exhibits lower steric hindrance, enabling diverse electrophilic reactions but reduced chiral discrimination .
Boc-(R)-3-Amino-3-(1-naphthyl)-propionic Acid: Features a Boc-protected amino group instead of methoxy. Used in peptide synthesis and drug design due to enhanced stability .
2-Methoxypropionic Acid: Lacks aromatic substituents; simple structure. Limited to non-chiral applications (e.g., solvent additives) .
Key Research Findings
Chiral Resolution :
- (S)-(+)-MαNP acid enables baseline HPLC separation of racemic secondary alcohols with >95% ee .
- Outperforms phenylacetic acid derivatives in resolving bulky substrates due to the naphthyl group’s steric effects .
Biological Synthesis: Critical for synthesizing enantiopure pheromones (e.g., 2-methyl-4-heptanol) with 98% enantiomeric purity .
Thermodynamic Stability :
- Intramolecular C–H···O hydrogen bonds stabilize the naphthyl-methoxy conformation, enhancing crystallographic reliability .
Data Tables
Physicochemical Properties
| Property | (S)-(+)-MαNP Acid | Naproxen | (R)-MαNP Acid |
|---|---|---|---|
| Molecular Weight | 256.30 | 230.26 | 256.30 |
| Melting Point | 158–160°C | 152–154°C | 155–157°C |
| Solubility (CHCl₃) | High | Moderate | High |
| HPLC Retention Time (C18) | 12.5 min | 8.2 min | 13.1 min |
Biological Activity
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid, commonly known as (S)-MalphaNP acid, is a chiral compound that has garnered attention for its diverse biological activities and applications in pharmaceutical research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
(S)-MalphaNP acid is characterized by its unique structure, which includes a methoxy group and a naphthyl moiety attached to a propionic acid backbone. This stereochemical configuration is crucial for its biological activity and interaction with various molecular targets.
The biological activity of (S)-MalphaNP acid primarily stems from its ability to interact with enzymes and receptors due to its chiral nature. The methoxy and naphthyl groups facilitate binding to specific targets, influencing enzyme activity and modulating physiological responses. Notably, it has been shown to interact with cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
Biological Activities
- Anti-inflammatory Effects : Research indicates that (S)-MalphaNP acid exhibits significant anti-inflammatory properties. It acts as an inhibitor of COX enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation.
- Analgesic Properties : The compound has been studied for its analgesic effects, providing potential therapeutic benefits in pain management.
- Chiral Derivatization Agent : It is widely used in organic chemistry as a chiral derivatizing agent for the resolution of racemic mixtures, enhancing the study of enantiomers in biological systems .
Case Studies
Several studies have highlighted the biological activities of (S)-MalphaNP acid:
- Study on COX Inhibition : A study published in Chemical Reviews explored the interaction of various compounds with COX enzymes, noting that (S)-MalphaNP acid effectively inhibits COX-1 and COX-2, leading to reduced levels of inflammatory mediators .
- Resolution of Chiral Alcohols : In another investigation, (S)-MalphaNP acid was utilized to resolve racemic mixtures of secondary alcohols, showcasing its role in synthesizing biofunctional molecules .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to its enantiomer and other related compounds:
| Compound | Anti-inflammatory Activity | Analgesic Activity | Chiral Resolution Capability |
|---|---|---|---|
| This compound | High | Moderate | Excellent |
| (R)-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid | Low | Low | Moderate |
| 2-Methoxy-2-(1-naphthyl)propanoic Acid | Moderate | Low | High |
Q & A
Basic Research Questions
Q. What are the optimal enantioselective synthesis methods for (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid, and how do reaction conditions influence stereochemical purity?
- Methodology : Use chiral catalysts (e.g., Rhodium-BINAP complexes) or enzymatic resolution with lipases to achieve high enantiomeric excess (ee). For example, asymmetric hydrogenation of α,β-unsaturated esters under high-pressure H₂ (50–100 psi) with chiral ligands achieves >98% ee. Monitor stereochemical purity via chiral HPLC (Chiralpak® IA column, hexane:isopropanol 90:10, 1.0 mL/min) .
- Critical Parameters : Temperature (25–40°C), solvent polarity (toluene or THF), and catalyst loading (1–5 mol%) significantly impact reaction kinetics and ee.
Q. How to characterize the compound’s purity and structural integrity using advanced analytical techniques?
- Methodology : Combine HPLC (C18 column, 0.1% trifluoroacetic acid in water:acetonitrile 60:40, UV detection at 254 nm) with NMR (¹H and ¹³C) for structural validation. For trace impurities, employ LC-MS (ESI+ mode) to detect degradation products like O-desmethylnaproxen (m/z 229.1) .
- Validation : Cross-reference retention times and spectral data with certified reference standards (e.g., USP Naproxen RS) to confirm identity .
Q. What are the best practices for resolving racemic mixtures of this compound in preparative-scale workflows?
- Methodology : Utilize simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase. Optimize mobile phase composition (ethanol:water 85:15) for baseline separation. Alternatively, employ kinetic resolution via lipase-catalyzed esterification (e.g., Candida antarctica lipase B) .
Advanced Research Questions
Q. How to design stability studies to evaluate degradation pathways under varying pH and temperature conditions?
- Methodology : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate at 1M HCl/NaOH (70°C, 24h).
- Oxidative stress : Treat with 3% H₂O₂ (25°C, 48h).
- Photolysis : Expose to UV light (λ = 254 nm, 48h).
- Analysis : Track degradation products via UPLC-QTOF-MS and assign structures using fragmentation patterns. Key degradation products include 6-methoxy-2-naphthaldehyde (m/z 185.1) and dimeric quinones .
- Experimental Design Note : Stabilize samples at 4°C to minimize organic degradation during long-term studies .
Q. What methodologies are recommended for studying metabolic transformations in vitro (e.g., cytochrome P450 interactions)?
- Methodology : Use human liver microsomes (HLMs) incubated with NADPH (1 mM) and the compound (10 µM). Quench reactions with ice-cold acetonitrile at timed intervals (0–60 min).
- Analysis : Identify phase I metabolites (e.g., hydroxylated derivatives) via LC-MS/MS. Quantify using stable isotope-labeled internal standards (e.g., d₃-Naproxen) .
Q. How to address contradictory data in chiral recognition mechanisms during host-guest complexation studies?
- Resolution Strategy :
Compare binding constants (Ka) via isothermal titration calorimetry (ITC) across solvents (e.g., chloroform vs. DMSO).
Validate enantioselectivity using X-ray crystallography of inclusion complexes with β-cyclodextrin derivatives.
Reconcile discrepancies by accounting for solvent polarity effects on supramolecular interactions .
Q. What are the challenges in developing a validated HPLC method for simultaneous quantification of the compound and its major impurities?
- Method Development :
- Column : Hypersil Gold C18 (150 × 4.6 mm, 3 µm).
- Gradient : 0.1% formic acid in water (A) and acetonitrile (B), 30% B to 70% B over 15 min.
- Detection : UV at 230 nm and 275 nm for impurity profiling.
Data Contradiction Analysis
Q. How to resolve discrepancies in reported enantiomeric excess values across different synthetic routes?
- Root Cause Analysis :
- Catalyst variability : Trace metal impurities in chiral ligands (e.g., BINAP) can alter ee.
- Analytical bias : Ensure chiral HPLC methods are validated with racemic and enantiopure controls.
- Mitigation : Standardize catalyst preparation and cross-validate ee using polarimetry and circular dichroism (CD) .
Q. Why do metabolic studies report varying ratios of O-desmethylnaproxen in different model systems?
- Key Factors :
- Enzyme source variability : HLMs vs. recombinant CYP2C9 isoforms differ in catalytic efficiency.
- Species differences : Rat microsomes may overestimate human metabolic clearance by 2–3 fold.
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
